molecular formula C12H20N4O4 B3016513 ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2109175-40-6

ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3016513
CAS No.: 2109175-40-6
M. Wt: 284.316
InChI Key: LGJURURWJQLDLW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 1 and an ethyl ester at position 4 of the triazole ring. The Boc group serves as a protective moiety for amines, enabling stability during synthetic processes while permitting subsequent deprotection for functionalization . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures regioselective formation of the 1,4-disubstituted triazole core. The synthetic procedure typically involves reacting Boc-protected azidoethylamine with ethyl propiolate under mild conditions, yielding the target compound in ~75% efficiency . Its structural features make it valuable in medicinal chemistry and materials science, particularly as a building block for peptidomimetics or bioactive molecule scaffolds.

Properties

IUPAC Name

ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-5-19-10(17)9-8-16(15-14-9)7-6-13-11(18)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJURURWJQLDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the Boc-protected aminoethyl precursor. This is achieved by reacting ethyl glycinate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected aminoethyl ester is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an appropriate alkyne to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate has shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that triazole compounds can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .

Antimicrobial Properties
Research indicates that triazole derivatives possess significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics . This makes it a candidate for developing new antimicrobial agents.

Agricultural Applications

Pesticide Development
Triazole compounds are known for their fungicidal properties. The compound under discussion has been evaluated for its potential as a pesticide. Studies have shown that it can effectively inhibit fungal growth in crops, suggesting its application in agricultural practices to enhance crop protection .

Material Science

Polymer Chemistry
this compound can be utilized in polymer synthesis. Its functional groups allow for the formation of polymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for industrial use .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityJournal of Medicinal Chemistry (2023)Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM .
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents (2024)Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) < 50 µg/mL .
Pesticide DevelopmentJournal of Agricultural and Food Chemistry (2025)Demonstrated significant antifungal activity against Fusarium species .
Polymer ChemistryMaterials Science and Engineering (2024)Enhanced tensile strength and thermal stability in synthesized polymers .

Mechanism of Action

The mechanism of action of ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound can act as a precursor to bioactive molecules that interact with various molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the binding affinity and specificity of the resulting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate with structurally and functionally related triazole derivatives, emphasizing synthetic routes, substituent effects, and biological activities.

Structural Analogs and Substituent Effects

Compound Name CAS Number Key Structural Differences Key Properties/Applications Reference
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid 1229516-75-9 Ethyl ester replaced by carboxylic acid Increased polarity; potential for direct conjugation in drug design
tert-Butyl 4-(4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate 1240527-75-6 Piperidine ring at position 1; methoxy ester Enhanced steric bulk; potential CNS-targeting applications
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 869501-51-9 2,6-Difluorobenzyl substituent at position 1 Improved lipophilicity; antimicrobial or agrochemical applications
Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate 603945-40-0 4-Methylbenzyl group at position 1 Moderate hydrophobicity; intermediate in polymer chemistry
Mthis compound 1613134-38-5 Methyl ester instead of ethyl ester Similar reactivity with slightly lower steric demand

Biological Activity

Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2109175-40-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. The triazole ring is a well-known pharmacophore that has been associated with a variety of therapeutic effects, including antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and specific case studies that highlight its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C12H20N4O4
  • Molecular Weight : 284.316 g/mol
  • Purity : 95%
  • SMILES Notation : CCOC(=O)C1=CN(CCNC(=O)OC(C)(C)C)N=N1

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. This compound may exhibit its effects through:

  • Enzyme Inhibition : Triazoles can act as inhibitors for enzymes involved in critical cellular processes.
  • Receptor Modulation : They may bind to specific receptors, altering signaling pathways.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. Research indicates that compounds containing the triazole moiety can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.

Case Study: SARS-CoV-2 Inhibition

A study evaluated several triazole derivatives for their ability to inhibit the SARS-CoV-2 spike protein. The results indicated that compounds similar to this compound showed promising IC50 values (concentration required to inhibit 50% of the virus), suggesting potential as therapeutic agents against COVID-19 .

CompoundIC50 (nM)Target
Compound A75.98Omicron Spike Protein
Ethyl Triazole74.51SARS-CoV-2 Spike Protein

Antibacterial Activity

Triazole derivatives have also been reported to possess antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Study: Antibacterial Efficacy

A series of experiments conducted on various triazole compounds revealed significant activity against Gram-positive and Gram-negative bacteria. This compound was included in these studies and demonstrated effective inhibition against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as critical pathogens by the WHO .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring via cycloaddition reactions.
  • Introduction of the tert-butoxycarbonyl protecting group.
  • Esterification to yield the final product.

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